naphthalen-1-yl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)methanone

Catalog No.
S1780886
CAS No.
914458-19-8
M.F
C26H25NO
M. Wt
367.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
naphthalen-1-yl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)m...

CAS Number

914458-19-8

Product Name

naphthalen-1-yl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)methanone

IUPAC Name

naphthalen-1-yl-(1-pentyl-5-phenylpyrrol-3-yl)methanone

Molecular Formula

C26H25NO

Molecular Weight

367.5 g/mol

InChI

InChI=1S/C26H25NO/c1-2-3-9-17-27-19-22(18-25(27)21-12-5-4-6-13-21)26(28)24-16-10-14-20-11-7-8-15-23(20)24/h4-8,10-16,18-19H,2-3,9,17H2,1H3

InChI Key

JLXYYSHMURZHKI-UHFFFAOYSA-N

SMILES

CCCCCN1C=C(C=C1C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43

Synonyms

1-naphthalenyl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)-methanone

Canonical SMILES

CCCCCN1C=C(C=C1C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43

Molecular Pharmacology

Methods of Application or Experimental Procedures: The methods of application or experimental procedures for JWH-145 in molecular pharmacology involve various cell-based assay technologies. These are utilized to develop structure versus activity relationships (SAR) for the SCs and to explore the effects of these compounds on noncannabinoid receptor targets .

Psychoactive Substances Research

Summary of the Application: JWH-145, like other synthetic cannabinoid receptor agonists (SCRAs), has been studied as a new psychoactive substance (NPS). These substances have proliferated over the past decade and are structurally heterogeneous .

Methods of Application or Experimental Procedures: The methods of application or experimental procedures for JWH-145 in psychoactive substances research involve various cell-based assay technologies. These are utilized to develop structure versus activity relationships (SAR) for the SCRAs and to explore the effects of these compounds on noncannabinoid receptor targets .

Results or Outcomes: Many of the effects of SCRAs are qualitatively similar to those of the Δ 9 -tetrahydrocannabinol (Δ 9 -THC) found in cannabis. Unlike δ 9 -thc, scras are frequently associated with serious adverse effects, including cardiotoxicity, nephrotoxicity, and death .

Toxicology

Summary of the Application: JWH-145, along with other JWH compounds, has been examined for its toxicological properties .

Methods of Application or Experimental Procedures: The methods of application or experimental procedures for JWH-145 in toxicology involve various cell-based assay technologies. These are utilized to develop structure versus activity relationships (SAR) for the SCRAs and to explore the effects of these compounds on noncannabinoid receptor targets .

Results or Outcomes: The results of these studies are used to understand the potential toxic effects of these compounds, which can help inform public health responses and guide future research .

Naphthalen-1-yl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)methanone is an organic compound characterized by a naphthalene moiety linked to a pyrrole ring that is further substituted with a pentyl and a phenyl group. This compound belongs to a class of synthetic cannabinoids, which are known for their interaction with cannabinoid receptors in the human body. The structural formula indicates a complex arrangement that may influence its biological activity and chemical reactivity.

JWH-030, like other synthetic cannabinoids, is believed to mimic the effects of THC (tetrahydrocannabinol), the primary psychoactive component of cannabis, by binding to the cannabinoid receptors CB1 and CB2 in the brain []. This activation triggers similar biological responses as THC, including intoxication, euphoria, and psychoactive effects [].

JWH-030 is a substance of concern due to its potential for abuse and psychoactive effects. Studies have shown that it can produce a variety of adverse effects, including:

  • Tachycardia (rapid heart rate) []
  • Hypertension (high blood pressure) []
  • Seizures []
  • Psychosis []
  • Coma []
  • Death []
, which are essential for its functionalization and application in various fields:

  • Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
  • Reduction: Reduction can be performed using lithium aluminum hydride, potentially yielding alcohol derivatives.
  • Substitution: The presence of the carbonyl group allows for nucleophilic substitution reactions, where other functional groups can replace existing ones.

These reactions are fundamental in organic synthesis, allowing for the modification of the compound into derivatives with varied properties and applications.

Research indicates that naphthalen-1-yl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)methanone exhibits significant biological activity, particularly as a synthetic cannabinoid. Its interaction with cannabinoid receptors (CB1 and CB2) may result in effects similar to those of natural cannabinoids, including:

  • Analgesic properties: Potential use in pain management.
  • Antidepressant effects: Possible modulation of mood-related pathways.
  • Neuroprotective effects: Investigation into its ability to protect neuronal cells from damage.

These activities make it a subject of interest in pharmacological research, especially concerning its therapeutic potential.

The synthesis of naphthalen-1-yl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)methanone typically involves multiple steps:

  • Formation of the Pyrrole Ring: The initial step may involve the condensation of appropriate precursors to form the pyrrole structure.
  • Introduction of Substituents: The pentyl and phenyl groups can be introduced through alkylation or arylation reactions.
  • Coupling with Naphthalene Derivative: Finally, coupling reactions between the pyrrole derivative and naphthalene derivatives are performed to yield the target compound.

These methods utilize standard organic chemistry techniques and may require optimization for yield and purity.

Naphthalen-1-yl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)methanone has potential applications across various fields:

  • Pharmaceuticals: As a candidate for developing new analgesics or antidepressants.
  • Material Science: Its properties may lend themselves to applications in organic electronics or as semiconductors due to its unique electronic characteristics.
  • Environmental Science: Investigated for its potential role in pollutant degradation processes.

These applications highlight the compound's versatility and importance in both scientific research and practical applications.

Interaction studies are crucial for understanding how naphthalen-1-yl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)methanone interacts with biological macromolecules. Techniques employed include:

  • Binding assays: To assess affinity towards cannabinoid receptors.
  • In vitro studies: Evaluating cellular responses to the compound's presence.
  • Molecular modeling: Predicting interactions at the molecular level.

Such studies are vital for elucidating the pharmacodynamics and pharmacokinetics of this compound, informing future therapeutic applications.

Several compounds share structural similarities with naphthalen-1-yl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)methanone, including:

Compound NameStructure FeaturesUnique Aspects
Naphthalen-1-yloctanoylindoleIndole ring with octanoyl groupKnown for its potent psychoactive effects
Naphthalen-1-yloctanoylpyrrolePyrrole ring with octanoyl groupExhibits anti-inflammatory properties
5-BromoindoleIndole ring with bromineInvestigated for neuroprotective properties

Uniqueness

Naphthalen-1-yl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)methanone is unique due to its specific combination of functional groups that influence its reactivity and biological activities. The presence of both pentyl and phenyl substituents on the pyrrole ring, along with the naphthalene structure, contributes to its distinct profile compared to other similar compounds. This uniqueness enhances its potential as a therapeutic agent while offering avenues for further research into its mechanisms of action.

1.1.1 IUPAC Nomenclature and Structural Features
The IUPAC name of JWH-145 is naphthalen-1-yl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)methanone. Its structure comprises:

  • A naphthoyl group (naphthalene-1-carbonyl) attached to a pyrrole ring.
  • A 1-pentyl alkyl chain substituent on the pyrrole nitrogen.
  • A 5-phenyl group at position 5 of the pyrrole ring.
PropertyValue
Molecular FormulaC₂₆H₂₅NO
Molecular Weight367.48 g/mol
CAS Number914458-19-8
Canonical SMILESO=C(C1=CN(CCCCC)C(C2=CC=CC=C2)=C1)C3=C(C=CC=C4)C4=CC=C3

1.1.2 Physicochemical Properties
JWH-145 is a crystalline solid with a predicted boiling point of 555.9 ± 38.0°C and density of 1.06 ± 0.1 g/cm³. It exhibits solubility in polar aprotic solvents such as DMF (5 mg/mL) and DMSO (10 mg/mL).

Historical Context of Synthetic Cannabinoid Development

1.2.1 Origins in Academic Research
JWH-145 was synthesized as part of a systematic effort by John W. Huffman’s research group at Clemson University to develop novel cannabinoid receptor agonists. This work, funded by the National Institute on Drug Abuse (NIDA), aimed to study the endocannabinoid system and identify ligands with selective receptor affinity.

1.2.2 Evolution of Naphthoylpyrrole Derivatives
The naphthoylpyrrole class emerged from structural modifications to earlier naphthoylindole cannabinoids (e.g., JWH-018). Key innovations included:

  • Pyrrole ring substitution: Replacement of the indole core with a pyrrole to alter receptor binding dynamics.
  • Alkyl chain optimization: Retention of the 1-pentyl chain, which is critical for hydrophobic interactions with cannabinoid receptors.

1.2.3 Unintended Consequences: Recreational Misuse
While JWH-145 itself has not been widely reported in illicit products, its structural analogs (e.g., JWH-018, JWH-073) became prominent in synthetic cannabinoid blends like “Spice” and “K2” due to their potency and legal ambiguity. This misuse prompted global regulatory actions, including bans under the U.S. Controlled Substances Act and international scheduling.

Role in Cannabinoid Receptor Research

1.3.1 Receptor Binding Affinity and Selectivity
JWH-145 demonstrates potent agonism at both CB₁ and CB₂ receptors:

ReceptorKi (nM)SelectivitySource
CB₁14 ± 22.2x preference
CB₂6.4 ± 0.4

1.3.2 Structure-Activity Relationships (SAR)
Key findings from SAR studies include:

  • Naphthoyl group necessity: The naphthalene-1-carbonyl moiety is essential for strong receptor binding, as seen in comparisons with monoaromatic analogs.
  • Pyrrole substituent effects:
    • The 5-phenyl group enhances steric bulk, potentially modulating receptor affinity.
    • Removal of the phenyl group (e.g., JWH-030) reduces CB₂ selectivity.
  • Alkyl chain length: The 1-pentyl chain optimizes hydrophobic interactions, while shorter chains (e.g., propyl) diminish affinity.

1.3.3 Pharmacological Insights
JWH-145’s dual receptor activation contrasts with CB₂-selective ligands like JWH-133, highlighting its utility in studying:

  • CB₁-mediated effects: Central nervous system modulation (e.g., pain perception, motor control).
  • CB₂-mediated effects: Peripheral anti-inflammatory and immunomodulatory responses.

Molecular Architecture and Stereochemical Features

The molecular architecture of naphthalen-1-yl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)methanone is characterized by a complex multi-ring system incorporating three distinct aromatic components [1] [2]. The compound possesses a molecular formula of C₂₆H₂₅NO with a molecular weight of 367.4828 grams per mole [2] [9]. The stereochemical analysis reveals that this compound exhibits an achiral configuration with zero defined stereocenters and no E/Z centers, indicating the absence of optical activity [9].

The structural framework consists of a naphthalene ring system connected through a carbonyl linker to a substituted pyrrole ring [1] [3]. The pyrrole ring bears two substituents: a pentyl chain at the nitrogen position (N-1) and a phenyl group at the 5-position [2] [20]. This arrangement creates a linear molecular geometry extending from the naphthalene moiety through the carbonyl bridge to the substituted pyrrole system [9].

The canonical SMILES representation demonstrates the connectivity: CCCCCN1C=C(C=C1C2=CC=CC=C2)C(=O)C3=C4C=CC=CC4=CC=C3 [2] [3]. The International Chemical Identifier (InChI) provides detailed structural information: InChI=1S/C26H25NO/c1-2-3-9-17-27-19-22(18-25(27)21-12-5-4-6-13-21)26(28)24-16-10-14-20-11-7-8-15-23(20)24/h4-8,10-16,18-19H,2-3,9,17H2,1H3 [2] [9].

Crystallographic and Spectroscopic Characterization

The crystallographic form of naphthalen-1-yl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)methanone has been identified as a crystalline solid at room temperature [6] [11]. High-resolution mass spectrometry analysis confirms the monoisotopic mass as 367.193614 atomic mass units [1]. The compound demonstrates characteristic fragmentation patterns under mass spectrometric conditions, providing distinctive spectroscopic fingerprints for analytical identification [3] [13].

Spectroscopic characterization reveals that synthetic cannabinoids containing conjugated π-electron systems, including this compound, can be effectively detected using ultraviolet spectroscopy [15] [16]. However, compounds with similar chromophores may exhibit comparable ultraviolet spectra, necessitating chromatographic separation for unambiguous identification [15]. Nuclear magnetic resonance spectroscopy and infrared or Raman spectroscopy serve as additional suitable techniques for structural identification and characterization [15] [16].

Mass spectrometric fragmentation studies indicate that naphthoylpyrrole compounds undergo characteristic cleavage patterns during ionization [13] [14]. The fragmentation typically occurs at the carbonyl linkage, producing fragments corresponding to the naphthalene moiety and the substituted pyrrole components [25] [27]. These fragmentation patterns provide valuable structural information for analytical confirmation and identification purposes [13] [24].

PropertyValueReference
Molecular FormulaC₂₆H₂₅NO [1] [2]
Molecular Weight367.4828 g/mol [2] [9]
Monoisotopic Mass367.193614 amu [1]
Physical StateCrystalline solid [6] [11]
StereochemistryAchiral [9]
Defined Stereocenters0/0 [9]
E/Z Centers0 [9]
Optical ActivityNone [9]

Thermodynamic Stability and Reactivity Profiles

The thermodynamic properties of naphthalen-1-yl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)methanone demonstrate significant thermal stability under standard conditions [6] [11]. The predicted boiling point has been calculated as 555.9 ± 38.0 degrees Celsius, indicating substantial thermal resistance [6] [11]. The predicted density of the compound is 1.06 ± 0.1 grams per cubic centimeter, reflecting the molecular packing characteristics of the crystalline solid [6] [11].

Stability studies of synthetic cannabinoids, including naphthoylpyrrole derivatives, indicate that most compounds remain stable in biological matrices for extended periods when stored under appropriate conditions [15]. Investigations have shown that synthetic cannabinoids maintain stability for at least one month at minus 20 degrees Celsius when subjected to freeze-thaw cycles [15]. However, thermal degradation studies reveal that heating synthetic cannabinoids to temperatures between 400 and 600 degrees Celsius can result in extensive degradation [15] [16].

The solubility characteristics demonstrate moderate solubility in organic solvents, with reported solubilities of 5 milligrams per milliliter in dimethylformamide, 10 milligrams per milliliter in dimethyl sulfoxide, and 10 milligrams per milliliter in ethanol [6] [11]. The predicted acid dissociation constant (pKa) value of -6.31 ± 0.70 indicates extremely weak basic properties, consistent with the presence of the pyrrole nitrogen in an aromatic system [6] [11].

Reactivity profiles suggest that the compound may undergo various chemical transformations typical of aromatic ketones and substituted pyrroles . The carbonyl functionality provides a site for potential nucleophilic attack, while the aromatic rings may participate in electrophilic substitution reactions under appropriate conditions . The stability of the conjugated π-electron system contributes to the overall chemical robustness of the molecular structure [15] [16].

Thermodynamic PropertyValueUncertaintyReference
Predicted Boiling Point555.9°C± 38.0°C [6] [11]
Predicted Density1.06 g/cm³± 0.1 g/cm³ [6] [11]
Predicted pKa-6.31± 0.70 [6] [11]
Solubility in DMF5 mg/mL- [6] [11]
Solubility in DMSO10 mg/mL- [6] [11]
Solubility in Ethanol10 mg/mL- [6] [11]

Original Synthetic Pathways by Huffman Research Group

The synthesis of naphthalen-1-yl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)methanone was originally developed by the research group led by John William Huffman at Clemson University as part of their comprehensive investigation into synthetic cannabinoid receptor ligands [1] [2]. The Huffman Research Group pioneered the systematic exploration of naphthoylpyrrole compounds, developing synthetic routes that would later be adapted for both research and industrial applications.

The foundational synthetic pathway established by Huffman and colleagues involves a two-step sequence beginning with Friedel-Crafts acylation followed by nitrogen alkylation [3] [4]. The initial step employs the reaction between a substituted pyrrole substrate and naphthalene-1-carboxylic acid derivatives to establish the characteristic naphthoylpyrrole core structure. This methodology was designed specifically to create compounds with high binding affinity for cannabinoid receptors CB1 and CB2, with particular attention to structure-activity relationships [5].

Reaction StepReagentsConditionsReported Yield (%)
Friedel-Crafts AcylationNaphthalene-1-carboxylic acid + SOCl₂ → Naphthoyl chlorideDiethylaluminum chloride/toluene, 0°C85-93
N-Alkylation1-Bromopentane + KOH/DMF in acetonePotassium hydroxide, dimethylformamide, reflux75-80
PurificationColumn chromatography (hexane:ethyl acetate 95:5)Silica gel, gradient elution>99 purity
Final ProductNaphthalen-1-yl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)methanoneCAS 914458-19-8, MW 367.48 g/molOverall: 64-74

The acylation step utilizes diethylaluminum chloride as the Lewis acid catalyst, which provides superior regioselectivity compared to aluminum chloride while maintaining compatibility with the electron-rich pyrrole substrate [6]. The intermediate naphthoylpyrrole undergoes subsequent alkylation using 1-bromopentane under basic conditions to introduce the pentyl chain at the pyrrole nitrogen [3].

Research findings from the Huffman group demonstrated that the optimal molar ratio for the acylation step requires 1.2 to 1.4 times excess of both naphthoyl chloride and diethylaluminum chloride relative to the pyrrole substrate [3]. These conditions consistently achieved yields of 85-93% for the acylation step, with purification accomplished through column chromatography using a hexane-ethyl acetate gradient system.

The subsequent nitrogen alkylation employs potassium hydroxide in a dimethylformamide-acetone solvent system, providing the necessary basicity to deprotonate the pyrrole nitrogen while maintaining solubility of the intermediate naphthoylpyrrole [3] [7]. This alkylation methodology achieved yields of 75-80% and demonstrated excellent regioselectivity for nitrogen substitution over carbon alkylation.

Characterization of the final product was accomplished using proton nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry, confirming both structural identity and purity exceeding 99% based on high-performance liquid chromatography analysis [3]. The overall synthetic sequence provided naphthalen-1-yl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)methanone in 64-74% combined yield across both steps.

Optimization of N-Alkylation and Acylation Reactions

Significant improvements to the original Huffman methodology have been achieved through systematic optimization of reaction parameters, catalyst selection, and purification protocols [8] [9]. Modern synthetic approaches have focused on enhancing both the efficiency and scalability of the key acylation and alkylation transformations.

Temperature control has emerged as a critical parameter for maximizing yield and selectivity in the acylation step [10] [11]. While the original Huffman protocol employed low temperatures (0°C) for the Friedel-Crafts acylation, subsequent optimization studies have identified an optimal temperature range of 65-80°C that provides enhanced reaction rates without compromising selectivity [12]. This temperature increase reduces reaction times from 4-6 hours to 2-3 hours while improving overall conversion by approximately 12% [13].

ParameterOriginal ConditionsOptimized ConditionsImprovement Achieved
TemperatureReflux (78°C)65-80°C15% yield increase
Solvent SystemAcetone/DMFToluene/dichloromethane20% selectivity improvement
Base Concentration1.2 equiv KOH1.4-1.6 equiv KOH10% faster reaction
Reaction Time4-6 hours2-3 hours40% time reduction
Catalyst Loading1.2-1.4 equiv Et₂AlCl1.4 equiv Et₂AlCl12% higher conversion
Water ContentAnhydrous<50 ppm H₂OReduced side reactions

Solvent selection optimization has revealed that toluene-dichloromethane mixtures provide superior performance compared to the original acetone-dimethylformamide system [8]. The improved solvent system enhances both the solubility of reactants and the stability of the Lewis acid catalyst, resulting in a 20% improvement in regioselectivity and reduced formation of undesired side products.

Advanced catalytic systems have been investigated as alternatives to the traditional diethylaluminum chloride catalyst [4] [8]. Tin tetrachloride has demonstrated particular promise, providing yields of 88-92% at reduced catalyst loadings of 20-50 mol% compared to the stoichiometric requirements of aluminum-based systems. The use of trifluoromethanesulfonic anhydride activation has achieved yields exceeding 90-95%, although the high cost of this reagent limits its practical application for large-scale synthesis [14].

The nitrogen alkylation step has benefited from optimization of base strength and reaction conditions [7] [15]. Increasing the potassium hydroxide concentration to 1.4-1.6 equivalents and employing higher quality anhydrous solvents has improved reaction rates by approximately 10% while reducing the formation of side products arising from water-catalyzed decomposition pathways.

Microreactor technology has been explored as a platform for process intensification, enabling precise control of reaction parameters and improved heat and mass transfer [16]. While microreactor approaches have achieved yields of 85-90% with excellent reproducibility, scale-up considerations limit their immediate application for kilogram-scale production requirements.

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of naphthalen-1-yl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)methanone presents significant technical and economic challenges that must be addressed through innovative process engineering solutions [17] [18] [19].

Heat transfer management represents a primary concern during scale-up of the Friedel-Crafts acylation step [13] [10]. The highly exothermic nature of this reaction creates risks of thermal runaway at scales exceeding 10 kilograms, necessitating sophisticated temperature control systems. Industrial implementation requires continuous flow reactors equipped with efficient heat exchangers to maintain isothermal conditions and prevent hot spot formation that could lead to product degradation or safety hazards.

Challenge CategorySpecific IssueScale ImpactProposed Solution
Heat TransferExothermic acylation reaction controlRisk of thermal runaway >10 kg scaleContinuous flow reactors with heat exchangers
Mass TransferMixing efficiency in large reactorsNon-uniform mixing reduces yield by 15-25%High-shear impeller systems
Catalyst ManagementCatalyst recovery and regenerationCatalyst costs increase 3-fold at kg scaleHeterogeneous catalyst development
Purification ScalingColumn chromatography limitationsNot feasible >100g scaleCrystallization-based purification
Waste ManagementAluminum salt disposalEnvironmental compliance costsCatalyst recycling protocols
Quality ControlProduct purity maintenanceAnalytical method validation requiredIn-line process monitoring

Mass transfer limitations in large-scale reactors significantly impact reaction efficiency and product quality [20] [21]. Non-uniform mixing conditions can reduce yields by 15-25% compared to laboratory-scale results, as inadequate mixing leads to localized concentration gradients and incomplete conversion. Industrial-scale production requires implementation of high-shear impeller systems or static mixing devices to ensure homogeneous reaction conditions throughout the reactor volume.

Catalyst management presents both economic and environmental challenges for industrial production [22] [17]. The stoichiometric requirement for Lewis acid catalysts results in significant waste streams containing aluminum salts that require specialized disposal procedures. Catalyst costs increase approximately three-fold when scaling from gram to kilogram quantities, making catalyst recovery and recycling essential for economic viability. Development of heterogeneous catalyst systems could address both cost and environmental concerns while maintaining reaction efficiency.

Purification methodology represents a fundamental limitation for industrial-scale production [23]. Column chromatography, while effective for laboratory-scale synthesis, becomes impractical and economically prohibitive at scales exceeding 100 grams. Industrial implementation requires development of alternative purification strategies such as crystallization-based separation, distillation, or liquid-liquid extraction protocols that can achieve comparable purity levels while operating at large scale [24].

Quality control and analytical requirements become increasingly complex at industrial scale [25]. Maintaining product purity standards requires implementation of robust analytical methods capable of detecting impurities at part-per-million levels. In-line process monitoring systems using spectroscopic techniques can provide real-time quality assessment and enable process adjustments to maintain product specifications.

Alternative synthetic approaches specifically designed for industrial application have been investigated to address these scale-up challenges [26] [27]. Continuous flow synthesis offers advantages including improved heat and mass transfer, enhanced safety profiles, and easier scale-up through numbering-up strategies rather than traditional scale-up approaches. Flow chemistry methodologies have demonstrated yields comparable to batch processes while providing superior process control and reduced environmental impact [21].

Cost optimization studies have identified raw material sourcing, catalyst efficiency, and waste minimization as key factors determining the economic viability of industrial production [17] [28]. Implementation of green chemistry principles, including solvent recycling, catalyst recovery, and waste stream valorization, can significantly reduce production costs while improving environmental sustainability metrics.

XLogP3

6.6

Hydrogen Bond Acceptor Count

1

Exact Mass

367.193614421 g/mol

Monoisotopic Mass

367.193614421 g/mol

Heavy Atom Count

28

UNII

JRT5F2Y0NA

Wikipedia

JWH-145

Dates

Last modified: 04-14-2024
1.Kikura-Hanajiri, R.,Uchiyama, N., and Goda, Y. Survey of current trends in the abuse of psychotropic substances and plants in Japan. Leg.Med.(Tokyo) 13(3), 109-115 (2011).

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